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Compound of Interest

Compound Name: n-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

Get Quote

Executive Summary
N-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized secondary amide

serving a dual function in modern chemical research. In sensory science, it acts as a

physiological coolant and flavor modulator, structurally related to the WS-series (e.g., WS-3,

WS-23) but with distinct chemesthetic properties involving umami and salt enhancement. In

medicinal chemistry, it functions as a critical scaffold in the synthesis of high-potency Antibody-

Drug Conjugates (ADCs), specifically as a linker fragment for auristatin-based cytotoxic

payloads.

This guide provides a rigorous technical breakdown of its synthesis, physicochemical

properties, and mechanistic applications in drug development and sensory modulation.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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Parameter Detail

IUPAC Name -Propylcyclopropanecarboxamide

CAS Registry 26389-59-3

Molecular Formula

Molecular Weight 127.19 g/mol

SMILES CCCNC(=O)C1CC1

InChI Key ATADNMCXCXUSOW-UHFFFAOYSA-N

Physicochemical Properties[3]
Appearance: White crystalline solid or colorless needles.

Melting Point: 120–122 °C (Literature range varies by purity).

Boiling Point: ~269 °C at 760 mmHg.

Solubility: Soluble in lower alcohols (ethanol, methanol), DMSO, and chloroform; sparingly

soluble in water.

LogP: ~0.9 (Predicted), indicating moderate lipophilicity suitable for membrane permeation in

sensory applications.

Part 2: Synthesis & Manufacturing Protocols
Primary Synthesis Route: Schotten-Baumann Acylation
The most robust method for synthesizing N-propylcyclopropanecarboxamide involves the

nucleophilic acyl substitution of cyclopropanecarbonyl chloride with n-propylamine. This

pathway is preferred over direct acid coupling due to higher yields and simpler purification.

Reaction Scheme
Experimental Protocol
Reagents:
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Cyclopropanecarbonyl chloride (1.0 eq)

-Propylamine (1.1 eq)

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM and

-propylamine under nitrogen atmosphere. Cool to 0°C using an ice bath.

Base Addition: Add Et

N dropwise to scavenge the HCl generated during the reaction.

Acylation: Add cyclopropanecarbonyl chloride dropwise over 30 minutes. Note: The reaction

is exothermic; maintain temperature <5°C to prevent ring opening or side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by

TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3][4]

Workup: Quench with saturated NaHCO

solution. Extract the organic layer and wash successively with 1N HCl (to remove unreacted
amine), water, and brine.

Purification: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary to
achieve >98% purity.

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthesis workflow for N-propylcyclopropanecarboxamide via acid

chloride route.

Part 3: Applications & Mechanism of Action
Sensory Science: Flavor Modulation & Cooling
Unlike the classic "WS-3" (N-Ethyl-p-menthane-3-carboxamide) which targets TRPM8 for a

pure cooling sensation, N-propylcyclopropanecarboxamide acts as a chemesthetic

modulator.

Mechanism: It interacts with TRP channels (Transient Receptor Potential) in the oral cavity.

[5] While it possesses weak intrinsic cooling activity, its primary value lies in synergy.

Umami/Salt Enhancement: Patents indicate its use in modifying the perception of saltiness

and umami (savory taste), likely by allosteric modulation of T1R1/T1R3 receptors or

enhancing the signal transduction of glutamate.

Application: Used in low-sodium food formulations to boost salt perception without adding

sodium.

Pharmaceutical Chemistry: ADC Linker Technology
In drug development, this molecule is a critical intermediate for Antibody-Drug Conjugates

(ADCs), specifically those utilizing auristatin payloads (e.g., Dolastatin 10 analogs).

Role: The cyclopropanecarboxamide moiety serves as a stable, steric bulk element within

the linker region of the drug payload.

Stability: The cyclopropane ring provides rigidity and metabolic stability, preventing

premature cleavage of the linker in plasma while ensuring correct orientation for enzymatic

cleavage (e.g., by Cathepsin B) inside the tumor cell.
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Context: It is often coupled with amino acids (like Valine or Citrulline) to form the "linker-

payload" assembly attached to monoclonal antibodies targeting cancer markers like FGFR2

or C4.4a.
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Cleavable Linker
(Peptide/Spacer)

 Conjugation

N-Propylcyclopropane-
carboxamide Moiety
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Figure 2: Structural role of the cyclopropanecarboxamide scaffold within an Antibody-Drug

Conjugate (ADC) architecture.

Part 4: Analytical Characterization
To validate the identity of synthesized N-propylcyclopropanecarboxamide, the following

spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl

):

6.0–5.8 (br s, 1H, NH): Amide proton, broad signal.

3.25 (q,

Hz, 2H, N-CH

): Methylene group adjacent to nitrogen.

1.55 (m, 2H, CH

-CH

): Propyl middle methylene.

1.35 (m, 1H, CH-CO): Cyclopropane methine.

0.98 (m, 2H, Cyclopropane CH

): High field signal characteristic of cyclopropane.

0.92 (t,

Hz, 3H, CH

): Terminal methyl group.

0.75 (m, 2H, Cyclopropane CH

): Second high field cyclopropane signal.

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (

): 127 m/z.

Fragmentation Pattern:

m/z 69: Cyclopropanecarbonyl cation (
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) – Base peak or prominent fragment.

m/z 41: Propyl fragment / Cyclopropyl ring opening.

Part 5: Safety & Regulatory (GHS)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All synthesis steps involving acid chlorides must be performed in a certified

chemical fume hood.

Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent

hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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